Cas no 1805302-33-3 (2-(Difluoromethyl)-3-(fluoromethyl)pyridine)

2-(Difluoromethyl)-3-(fluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-(fluoromethyl)pyridine
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- インチ: 1S/C7H6F3N/c8-4-5-2-1-3-11-6(5)7(9)10/h1-3,7H,4H2
- InChIKey: GUXZLWJLSLDSGT-UHFFFAOYSA-N
- SMILES: FCC1=CC=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 118
- XLogP3: 1.7
- トポロジー分子極性表面積: 12.9
2-(Difluoromethyl)-3-(fluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078048-250mg |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 250mg |
$494.40 | 2022-04-01 | |
Alichem | A029078048-1g |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 1g |
$1,534.70 | 2022-04-01 | |
Alichem | A029078048-500mg |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 500mg |
$782.40 | 2022-04-01 |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
2-(Difluoromethyl)-3-(fluoromethyl)pyridineに関する追加情報
Introduction to 2-(Difluoromethyl)-3-(fluoromethyl)pyridine (CAS No. 1805302-33-3)
2-(Difluoromethyl)-3-(fluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805302-33-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that feature nitrogen-containing rings, which are widely recognized for their role in drug discovery and development. The presence of multiple fluorine atoms in its molecular structure enhances its electronic properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The molecular structure of 2-(Difluoromethyl)-3-(fluoromethyl)pyridine consists of a pyridine core substituted with two fluoromethyl groups at the 2- and 3-positions. This specific arrangement imparts distinct physicochemical characteristics, including increased lipophilicity and metabolic stability, which are crucial factors in the design of bioactive molecules. The fluorine atoms not only influence the electronic distribution within the molecule but also contribute to its binding affinity with biological targets, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. Studies have demonstrated that the introduction of fluorine atoms can lead to improved pharmacological profiles, such as enhanced binding affinity, reduced metabolic degradation, and increased oral bioavailability. The compound 2-(Difluoromethyl)-3-(fluoromethyl)pyridine is no exception and has been explored in various research settings for its potential applications.
One of the most compelling aspects of 2-(Difluoromethyl)-3-(fluoromethyl)pyridine is its utility as a building block in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound in the development of novel inhibitors targeting enzyme-catalyzed reactions relevant to diseases such as cancer and inflammation. The ability to modify its structure while maintaining the core fluorinated pyridine moiety provides a versatile platform for medicinal chemists.
Recent advancements in computational chemistry have also highlighted the importance of 2-(Difluoromethyl)-3-(fluoromethyl)pyridine in virtual screening campaigns. Molecular modeling studies have shown that this compound can interact with various biological targets, including protein kinases and transcription factors, which are key players in many disease pathways. The computational predictions have guided experimental efforts, leading to the identification of promising lead compounds that could undergo further optimization.
The agrochemical sector has also recognized the potential of fluorinated pyridines like 2-(Difluoromethyl)-3-(fluoromethyl)pyridine. Its structural features make it a suitable candidate for developing novel pesticides with improved efficacy and environmental safety. Research has indicated that compounds incorporating such fluorinated moieties can exhibit enhanced resistance to degradation, thereby prolonging their activity in crop protection applications. This aligns with the broader goal of creating sustainable agricultural solutions that minimize environmental impact.
From a synthetic chemistry perspective, 2-(Difluoromethyl)-3-(fluoromethyl)pyridine serves as an excellent example of how structural modifications can influence molecular behavior. The presence of both difluoromethyl and fluromethyl groups at specific positions on the pyridine ring creates unique electronic and steric environments that can be exploited in drug design. This has led to innovative synthetic strategies aimed at accessing structurally diverse derivatives while maintaining key pharmacophoric elements.
In conclusion, 2-(Difluoromethyl)-3-(fluoromethyl)pyridine (CAS No. 1805302-33-3) represents a significant advancement in fluorinated heterocyclic chemistry. Its unique structural features and potential biological activities make it a valuable asset in pharmaceutical and agrochemical research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of next-generation therapeutics and crop protection agents.
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